molecular formula C8H6F4O B12502112 (4-(Difluoromethyl)-2,6-difluorophenyl)methanol

(4-(Difluoromethyl)-2,6-difluorophenyl)methanol

Cat. No.: B12502112
M. Wt: 194.13 g/mol
InChI Key: APUSHCPLMCKERR-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)-2,6-difluorophenyl)methanol is an organic compound characterized by the presence of difluoromethyl and difluorophenyl groups attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)-2,6-difluorophenyl)methanol typically involves difluoromethylation processes. One common method includes the use of difluoromethylation reagents to introduce the CF₂H group into the aromatic ring. This can be achieved through electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the reaction of 4-(difluoromethyl)phenol with formaldehyde under basic conditions can yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale difluoromethylation reactions using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethyl)-2,6-difluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoromethylbenzaldehyde, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

(4-(Difluoromethyl)-2,6-difluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)-2,6-difluorophenyl)methanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (4-(Trifluoromethyl)phenol): Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.

    (4-(Difluoromethyl)benzaldehyde): Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

(4-(Difluoromethyl)-2,6-difluorophenyl)methanol is unique due to its specific combination of difluoromethyl and difluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

[4-(difluoromethyl)-2,6-difluorophenyl]methanol

InChI

InChI=1S/C8H6F4O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-2,8,13H,3H2

InChI Key

APUSHCPLMCKERR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)C(F)F

Origin of Product

United States

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